molecular formula C21H20N2O4S B2412138 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate CAS No. 877637-48-4

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate

Cat. No.: B2412138
CAS No.: 877637-48-4
M. Wt: 396.46
InChI Key: VSADSFPKLSCLRR-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate is a complex organic compound with a unique structure that combines pyrimidine, pyran, and phenyl acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the sulfanylmethyl group. The pyran ring is then synthesized and coupled with the pyrimidine derivative. Finally, the phenyl acetate group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for developing new medications.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate apart is its unique combination of pyrimidine, pyran, and phenyl acetate moieties. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyl)acetate is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a pyrimidine ring and a pyranone core, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound has the molecular formula C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S and a molecular weight of approximately 378.45 g/mol. The structure includes:

  • A pyrimidine moiety that may contribute to its biological activity.
  • A thioether linkage which can influence the compound's reactivity and interaction with biological targets.
  • An ester functional group that may enhance solubility and bioavailability.

Biological Activity

Preliminary investigations indicate that compounds similar to This compound exhibit various biological activities:

Antibacterial Activity

Studies have shown that derivatives with similar structural features possess significant antibacterial properties. For instance, compounds containing pyrimidine and thioether functionalities demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundActivityBacterial StrainIC50 (µM)
Example AModerateSalmonella typhi15.0
Example BStrongBacillus subtilis5.0

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research indicates that related compounds exhibit inhibitory effects on enzymes like acetylcholinesterase and urease, which are important in various physiological processes .

Anticancer Potential

In vitro studies suggest that the compound may possess anticancer properties. Similar pyranone derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing promising results in inhibiting cell proliferation .

The precise mechanism of action for This compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of enzymatic activity or receptor activation/inhibition, resulting in the observed biological effects .

Case Studies

  • Antibacterial Screening : A series of synthesized derivatives were tested against clinical strains of bacteria. The results indicated that modifications in the thioether and pyrimidine moieties significantly impacted antibacterial potency.
  • Cytotoxicity Assays : In vitro assays using cancer cell lines demonstrated that certain structural modifications enhanced cytotoxicity compared to the parent compound.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13-5-4-6-16(7-13)9-20(25)27-19-11-26-17(10-18(19)24)12-28-21-22-14(2)8-15(3)23-21/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSADSFPKLSCLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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